
N-(2,6-diméthylphényl)-2-méthoxyacétamide
Vue d'ensemble
Description
“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .
Molecular Structure Analysis
The molecular structure of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-Dimethylphenyl)-2-methoxyacetamide” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .
Applications De Recherche Scientifique
Activité antibactérienne
Des dérivés de N-(2,6-diméthylphényl)-2-méthoxyacétamide ont été synthétisés et testés pour leur activité antibactérienne . Ceci est particulièrement important dans le contexte actuel où la résistance aux antimicrobiens augmente considérablement .
Activité antifongique
Ces composés ont également montré une activité antifongique significative . Cela pourrait potentiellement conduire au développement de nouveaux médicaments antifongiques, qui sont nécessaires en raison de la résistance croissante des champignons aux agents antifongiques existants .
Activité anthelminthique
Les dérivés de this compound ont été trouvés pour présenter une activité anthelminthique . Les médicaments anthelminthiques sont utilisés pour traiter les infections causées par des vers parasites, et la découverte de nouveaux médicaments anthelminthiques est cruciale en raison du développement de la résistance des parasites aux médicaments existants .
Détection d'empreintes digitales
Intéressant, l'un des composés synthétisés présente une bonne adhérence et un rythme d'empreinte sans poussière dense . Ce composé peut être utilisé pour détecter des empreintes digitales sur tous les types de surfaces planes, ce qui le rend utile dans les enquêtes forensiques .
Interaction avec le système endocannabinoïde
This compound a été étudié pour ses propriétés thérapeutiques potentielles dans une variété de systèmes biologiques. Un domaine de recherche s'est concentré sur sa capacité à interagir avec le système endocannabinoïde, qui est impliqué dans la régulation d'une variété de processus physiologiques, notamment la douleur, l'humeur et l'appétit.
Préparation de β-cyclodextrines dérivées
L'isocyanate de 2,6-diméthylphényle, un composé apparenté, a été utilisé dans la préparation de β-cyclodextrines dérivées . Ces β-cyclodextrines dérivées sont utilisées comme phase stationnaire chirale en chromatographie liquide en phase normale .
Synthèse du tris (2,6-diméthylphénylimido)méthylrhénium (VII)
L'isocyanate de 2,6-diméthylphényle a également été utilisé dans la synthèse du tris (2,6-diméthylphénylimido)méthylrhénium (VII) . Ce composé a des applications potentielles dans divers domaines de la chimie .
Synthèse de la 1-(2-isopropylphényl)-3-(2,6-diméthylphényl)urée
Une autre application de l'isocyanate de 2,6-diméthylphényle est la synthèse de la 1-(2-isopropylphényl)-3-(2,6-diméthylphényl)urée . Ce composé pourrait avoir des applications potentielles dans divers domaines .
Mécanisme D'action
Target of Action
N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .
Mode of Action
The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .
Pharmacokinetics
Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.
Result of Action
Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXYGGDIKKXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024845 | |
| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-88-4 | |
| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

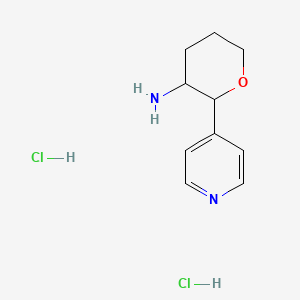
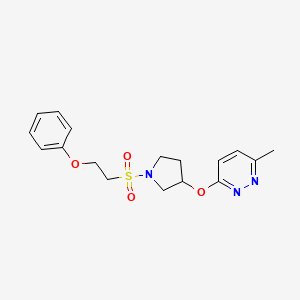
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
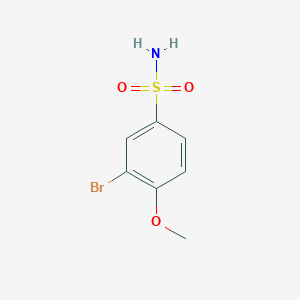

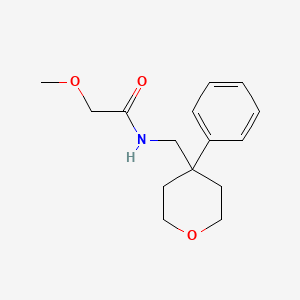

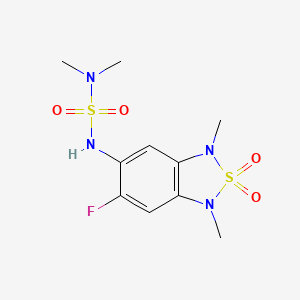
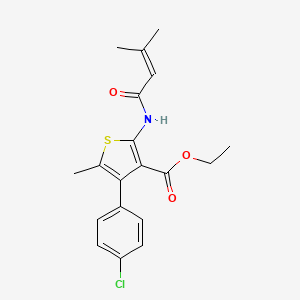
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)

